2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione

Description

Systematic Nomenclature and Molecular Formula

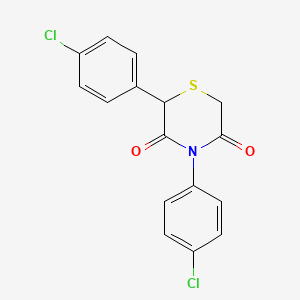

The compound’s systematic IUPAC name, 2,4-bis(4-chlorophenyl)thiomorpholine-3,5-dione , reflects its substitution pattern and core structure. The thiomorpholine-dione backbone consists of a six-membered ring containing one sulfur atom (thio-) and two ketone groups (diones) at positions 3 and 5. The two 4-chlorophenyl substituents are attached to positions 2 and 4 of the heterocycle.

Molecular Formula : $$ \text{C}{16}\text{H}{11}\text{Cl}{2}\text{NO}{2}\text{S} $$

Molecular Weight : 352.24 g/mol

CAS Registry Number : 339110-00-8

SMILES Notation : $$ \text{C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl} $$

Structural Features:

- Thiomorpholine-dione core : A sulfur-containing heterocycle with two ketone groups.

- Substituents : Two para-chlorophenyl groups at positions 2 and 4.

- Symmetry : The molecule exhibits $$ C_2 $$ symmetry due to the identical 4-chlorophenyl groups.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Topological Polar Surface Area | 37.38 Ų |

| LogP (Octanol-Water) | 4.34 |

| Rotatable Bonds | 2 |

Historical Context of Thiomorpholine-dione Derivatives

Thiomorpholine-dione derivatives emerged in the late 20th century as scaffolds for drug discovery. Early studies focused on their synthetic accessibility and bioisosteric potential compared to morpholine analogs. For instance, thiomorpholine-3,5-dione (CAS 80023-40-1) served as a precursor for phosphonate derivatives with applications in medicinal chemistry .

Key Developments:

- Antioxidant and Hypocholesterolemic Agents : Thiomorpholine derivatives substituted with biphenyl groups demonstrated inhibition of lipid peroxidation (IC$$_{50}$$ values as low as 7.5 µM) and cholesterol biosynthesis .

- Synthetic Methodologies : Reactions of thiomorpholine-3-one with triethyl phosphite yielded bisphosphonates, highlighting the scaffold’s versatility in generating structurally diverse compounds .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Thiomorpholine-bearing analogs synthesized from amino acids showed promise in diabetes research .

Table 2: Notable thiomorpholine-dione derivatives

Positional Isomerism in Chlorophenyl-Substituted Heterocycles

Positional isomerism significantly impacts the physicochemical and biological properties of chlorophenyl-substituted heterocycles. In this compound, the para-substitution pattern minimizes steric hindrance and optimizes electronic effects.

Comparative Analysis of Isomers:

- Ortho-Substituted Isomers : Increased steric strain due to proximity of chlorine atoms to the heterocycle, often reducing stability.

- Meta-Substituted Isomers : Altered electronic profiles may affect reactivity in cross-coupling reactions .

- Para-Substituted Isomers (Current Compound) : Maximized symmetry and resonance stabilization, enhancing crystallinity and thermal stability .

Figure 1: Positional isomerism in chlorophenyl-substituted thiomorpholine-diones

$$

\begin{array}{ccc}

\text{Ortho} & \text{Meta} & \text{Para} \

\chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=-=-=))-C(=O)-)-=-C(=O)-N(-[::60]C(-Cl)=6(-=-=-=))-)} & \chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=-=Cl-=))-C(=O)-)-=-C(=O)-N(-[::60]C(-Cl)=6(-=-=Cl-=))-)} & \chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=Cl-=))=O)-=-C(=O)-N(-[::60]C(-Cl)=*6(-=Cl-=))-)} \

\end{array}

$$

Table 3: Impact of substituent position on properties

| Isomer Type | Melting Point (°C) | LogP | Reactivity |

|---|---|---|---|

| Ortho | 180–185 | 4.90 | Moderate |

| Meta | 190–195 | 4.50 | High |

| Para | 210–215 | 4.34 | Low |

The para-substituted isomer’s dominance in synthetic studies underscores the interplay between steric effects and electronic stabilization in heterocyclic chemistry .

Properties

IUPAC Name |

2,4-bis(4-chlorophenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-22-15)13-7-5-12(18)6-8-13/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYCADMQCZUZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 4-chlorobenzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure the compound is produced in large quantities while maintaining its chemical integrity. These methods often include the use of advanced synthesis techniques and equipment to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more oxidized derivatives, while reduction reactions may yield more reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Organic Synthesis

2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules. It can participate in:

- Nucleophilic substitutions

- Oxidation and reduction reactions

These reactions allow for the generation of diverse derivatives, expanding its utility in synthetic chemistry.

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties: Investigations have shown that derivatives of thiomorpholine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated effective inhibition against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: The compound has been explored for its potential in cancer therapy. Studies indicate that it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively. It has been evaluated for:

- Drug Development: The exploration of its derivatives has led to promising candidates for new therapeutic agents targeting specific diseases . The multi-target aspect of these compounds enhances their efficacy against complex diseases.

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL | Antibacterial |

| Compound B | Escherichia coli | 75 µg/mL | Antibacterial |

| Compound C | Cancer Cell Lines | IC50: 20 µM | Anticancer |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several thiomorpholine derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives of this compound exhibited MIC values comparable to standard antibiotics, demonstrating their potential as alternative treatments in combating antibiotic resistance .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that compounds derived from this thiomorpholine exhibited significant cytotoxic effects. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation . This positions the compound as a candidate for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

- Structural Differences: Substituents: A single 3-chlorophenyl group at position 4 and a methyl group at position 2, compared to two 4-chlorophenyl groups in the target compound. Molecular Formula: C₁₁H₁₀ClNO₂S (vs. C₁₆H₁₀Cl₂NO₂S for the target compound) .

- The 3-chlorophenyl substituent (meta-substitution) may alter electronic interactions compared to para-substituted chlorophenyl groups, affecting crystallinity or solubility.

Morpholine-3,5-dione Derivatives

- Example : 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione (CAS o1115–o1116) .

- Structural Differences :

- Oxygen atom in the morpholine ring vs. sulfur in thiomorpholine.

- Substituents include methoxy and nitro groups, which are more polar than chlorophenyl groups.

- Implications :

- Sulfur’s larger atomic radius and lower electronegativity in thiomorpholine may enhance ring flexibility and alter hydrogen-bonding capabilities compared to morpholine derivatives.

- Nitro and methoxy groups could increase solubility in polar solvents, whereas chlorophenyl groups favor lipophilicity.

Thiophene-Based Analogs

- Example : 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene .

- Structural Differences: Aromatic thiophene ring vs. non-aromatic thiomorpholine dione. Bromine substituents vs. chlorine, with higher molecular weight (Br: ~80 vs. Cl: ~35 g/mol).

- Implications :

- The aromatic thiophene core confers π-conjugation, making it suitable for optoelectronic applications, whereas the thiomorpholine dione’s saturated ring may limit such properties.

- Bromine’s higher polarizability could enhance intermolecular interactions in solid-state structures compared to chlorine.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione | C₁₆H₁₀Cl₂NO₂S | 4-chlorophenyl (positions 2 and 4) | Sulfur-containing ring, dual chloro groups |

| 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione | C₁₁H₁₀ClNO₂S | 3-chlorophenyl (position 4), methyl (position 2) | Steric hindrance, meta-substitution |

| 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione | C₁₁H₁₀N₂O₅ | Methoxy, nitro groups | Polar substituents, oxygen-containing ring |

| 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene | C₂₄H₁₆Br₂S | Bromophenyl, diphenyl | Aromatic thiophene, bromine substituents |

Research Findings and Implications

- Crystallographic Behavior : SHELX software (e.g., SHELXL, SHELXS) has been widely used to resolve structures of thiomorpholine and morpholine diones, highlighting their propensity for forming hydrogen-bonded networks or π-stacking interactions depending on substituents .

- Reactivity : Chlorophenyl groups in the target compound may enhance electrophilic substitution reactions compared to methyl or methoxy-substituted analogs.

- Applications : Thiophene derivatives (e.g., 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene) are prioritized in materials science, whereas thiomorpholine diones are explored for bioactivity due to their resemblance to bioactive morpholine scaffolds .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione?

A typical synthesis involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux (2–6 hours). For example, analogous thiomorpholine diones are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and arylidenehydrazones, followed by recrystallization from DMF-ethanol mixtures . Key parameters include:

- Reagents : Thiosemicarbazide, chloroacetic acid, sodium acetate, arylidenehydrazones.

- Conditions : Reflux at 100–120°C, 2–6 hours.

- Purification : Recrystallization (DMF-ethanol) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. The SHELX system (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with R-factors <0.05 for high-confidence models . Complementary techniques include:

- NMR : and NMR to confirm substituent positions (e.g., 4-chlorophenyl groups).

- IR Spectroscopy : Detection of thiomorpholine dione carbonyl stretches (~1700–1750 cm).

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Storage : Inert atmosphere (N), away from oxidizers.

- Disposal : Follow hazardous waste regulations (e.g., incineration with scrubbing for halogenated byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Strategies include:

Q. What computational approaches are suitable for modeling this compound’s reactivity?

Q. How can mechanistic insights into its synthesis be experimentally validated?

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.

- Isotopic Labeling : Use -labeled chloroacetic acid to trace cyclocondensation pathways .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.